Cobrotoxin

Descripción general

Descripción

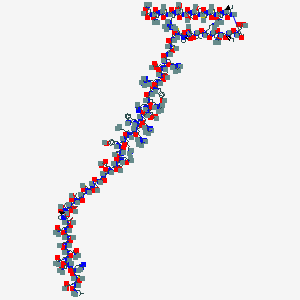

Cobrotoxin is a neurotoxic protein isolated from the venom of the Taiwan cobra, Naja naja atra. It is a small, basic protein consisting of a single polypeptide chain of 62 amino acids, cross-linked by four disulfide bonds . This compound has been studied for its potential therapeutic applications, including its analgesic, antiviral, anti-inflammatory, immunoregulatory, and antitumor activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cobrotoxin can be synthesized using solid-phase peptide synthesis (SPS), a method developed by Merrifield. This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin . The process is advantageous due to its speed, simplicity, and automation capabilities.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification of the protein from cobra venom. The venom is collected from the snakes, and this compound is isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC). The purified protein is then subjected to further analysis and quality control to ensure its efficacy and safety for therapeutic use .

Análisis De Reacciones Químicas

Disulfide Bond Reduction and Structural Impact

Cobrotoxin contains four disulfide bonds critical for maintaining its neurotoxic activity. Reduction with 8 M urea and β-mercaptoethanol cleaves these bonds, leading to:

-

Structural destabilization, evidenced by altered optical rotatory dispersion (ORD) and circular dichroism (CD) spectra .

Table 1: Effects of Disulfide Bond Reduction

| Condition | Lethality Retention | Structural Change |

|---|---|---|

| Native this compound | 100% | Ordered α-helix (22% left-handed) |

| Reduced this compound | 0% | Random coil conformation |

| Reoxidized this compound | ~100% | Restored α-helix structure |

Reduction converts the protein to a random coil (), while reoxidation restores native conformation () .

Amino Group Modifications

Lysine residues are key targets for chemical modifications:

-

Fluorescein thiocarbamylation of ε-amino groups (Lys-26, Lys-27, Lys-47) reduces lethality to 16.7% of native toxin .

-

Glutaraldehyde (GA) cross-linking creates intramolecular bridges between Lys-26/27 and Lys-47, altering refolding kinetics. Refolding rates decrease by 30–50% in the presence of GSH/GSSG .

Table 2: Functional Impact of Lysine Modifications

| Modification Type | Target Residues | Lethality Retention | Refolding Rate Change |

|---|---|---|---|

| Fluorescein thiocarbamylation | Lys-26, 27, 47 | 16.7% | Not tested |

| Glutaraldehyde cross-linking | Lys-26/27 ↔ Lys-47 | 4–13% | Decreased by 30–50% |

Arginine-Specific Modifications

Modification of arginine residues impacts neuromuscular blocking activity:

-

Arg-33 (guanidino group) is critical for toxicity; its modification reduces lethality by >95% .

-

Arg-28 modification retains full activity, while Arg-30 modification reduces antigenicity by 30% .

Table 3: Arginine Modification Outcomes

| Modified Residue | Functional Impact | Antigenicity Change |

|---|---|---|

| Arg-28 | No effect | No change |

| Arg-30 | Lethality reduced to 4% | -30% |

| Arg-33 | Lethality abolished (>95% loss) | No change |

Cross-Linking Reactions

Bifunctional cross-linkers like FNPS (1,5-difluoro-2,4-dinitrobenzene) create covalent bridges:

-

Tyr-25 ↔ N-terminal Leu-1 : Reduces lethality to 4% but increases antigenicity by 6% .

-

Tyr-25 ↔ Lys-ε-amino group : Retains 13% lethality with 31% higher antigenicity .

Fluorescence and Structural Analysis

-

Trp-29 microenvironment : Modified this compound shows 20% higher fluorescence stability than native toxin, indicating reduced structural flexibility .

-

CD spectra : GA-modified this compound exhibits a 15% decrease in α-helix content , correlating with slower refolding .

These findings underscore this compound's sensitivity to chemical modifications, particularly at conserved residues (Arg-33, Lys-47) and disulfide bonds. Such reactivity informs therapeutic strategies targeting neurotoxins and guides antivenom development.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have demonstrated the antitumor effects of cobrotoxin, particularly against lung adenocarcinoma. In a study involving human lung cancer A549 cells transplanted into nude mice, this compound exhibited a tumor growth inhibition rate of up to 56.4% at specific concentrations (20 μg/ml) . The mechanism behind this effect appears to involve the activation of the p38-MAPK signaling pathway, which is associated with autophagy processes in cancer cells .

Case Study: Lung Cancer Research

- Study Design : A549 cells were injected into nude mice, which were then treated with varying doses of this compound.

- Results : Significant tumor growth inhibition was observed, with no adverse effects noted in the treated animals.

- : this compound shows promise as a potential therapeutic agent in lung cancer treatment.

Analgesic Properties

This compound has been recognized for its analgesic effects and has been approved by the Food and Drug Administration for clinical use. Its ability to interact with acetylcholine receptors contributes to its pain-relieving properties .

Clinical Application

- This compound is utilized in pain management strategies, particularly in conditions where traditional analgesics may be insufficient.

Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokine secretion and T cell proliferation in models of rheumatoid arthritis . Additionally, this compound suppresses the activation of the NF-κB signaling pathway in fibroblast-like synoviocytes, which is crucial in inflammatory responses .

Case Study: Rheumatoid Arthritis

- Study Findings : this compound treatment led to reduced inflammation and improved clinical outcomes in animal models of arthritis.

- Mechanism : The suppression of NF-κB signaling is believed to underlie these anti-inflammatory effects.

Immune Regulation

This compound's role extends into immune modulation, where it has been observed to affect various immune pathways. Its immunosuppressive effects may provide therapeutic avenues for autoimmune diseases and conditions characterized by excessive inflammation .

Comparative Overview of this compound Applications

| Application | Mechanism | Research Findings |

|---|---|---|

| Antitumor | Activation of p38-MAPK pathway | 56.4% tumor growth inhibition in lung cancer models |

| Analgesic | Interaction with acetylcholine receptors | Approved for clinical use in pain management |

| Anti-inflammatory | Suppression of NF-κB pathway | Reduced cytokine secretion in rheumatoid arthritis models |

| Immune Regulation | Modulation of immune responses | Potential use in autoimmune disease therapies |

Mecanismo De Acción

Cobrotoxin exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs) and other receptors and ion channels. This binding inhibits the transmission of nerve impulses, leading to paralysis and analgesia. The protein also interacts with nuclear factor-kappa B (NF-κB) signaling pathways, inhibiting the phosphorylation of inhibitory proteins and reducing the transcription of inflammatory genes .

Comparación Con Compuestos Similares

Cobrotoxin is part of a family of α-neurotoxins found in snake venom. Similar compounds include:

Cobratoxin: Another neurotoxin from cobra venom with similar analgesic and anti-inflammatory properties.

Erabutoxin: A neurotoxin from sea snake venom that also targets nAChRs.

α-Bungarotoxin: A neurotoxin from krait venom that binds irreversibly to nAChRs, leading to prolonged paralysis.

This compound is unique due to its specific amino acid sequence and disulfide bond pattern, which contribute to its distinct pharmacological properties .

Actividad Biológica

Cobrotoxin, a neurotoxic peptide derived from the venom of the Taiwan cobra (Naja naja atra), has garnered attention due to its significant biological activities, particularly in the context of anti-inflammatory and immune regulatory effects. This article reviews the current understanding of this compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound primarily functions by interacting with nicotinic acetylcholine receptors (nAChRs) and modulating various intracellular signaling pathways. Key mechanisms include:

- Inhibition of NF-κB Signaling : this compound binds to the kinase domain of IκB kinase (IKK), inhibiting its phosphorylation. This action prevents the release of free NF-κB dimers, which are crucial for the transcription of pro-inflammatory genes. By blocking NF-κB from translocating to the nucleus, this compound effectively reduces inflammation .

- Regulation of Immune Responses : this compound has been shown to influence T-cell proliferation and cytokine production. It enhances the secretion of Th1 and Th2 cytokines while suppressing Th17 cytokine secretion, thereby modulating immune responses that are often overactive in autoimmune diseases .

Anti-Inflammatory Effects

This compound exhibits broad-spectrum anti-inflammatory properties. In various studies, it has demonstrated efficacy in reducing inflammation in conditions such as rheumatoid arthritis and acute lung injury. For instance, one study highlighted that this compound significantly inhibited pro-inflammatory cytokine secretion in fibroblast-like synoviocytes, suggesting its potential use in treating inflammatory diseases .

Antiviral Activity

Recent research indicates that this compound may possess antiviral properties, particularly against SARS-CoV-2. Its structural similarity to ACE2 suggests that it could potentially compete with the virus for binding sites, thereby inhibiting viral entry into human cells. In animal models, this compound has shown promise in restoring immune balance and improving outcomes in viral infections .

Case Studies

- COVID-19 Treatment : A study reported that this compound might restore the CD4/CD8 T-cell ratio in patients with COVID-19 by inhibiting CD8 T-cell proliferation more than CD4 T-cells. This effect could help mitigate the hyperactivation of cytotoxic T lymphocytes observed in severe cases .

- Rheumatoid Arthritis : In a clinical setting, this compound was administered to patients with rheumatoid arthritis, leading to a significant reduction in inflammatory markers and improvement in clinical symptoms. The study emphasized its role in suppressing T-cell mediated responses and enhancing innate immunity .

Table 1: Summary of Biological Activities of this compound

Table 2: Clinical Applications and Outcomes

Propiedades

IUPAC Name |

(4S)-5-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[2-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2R)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C277H443N97O98S8/c1-17-121(7)207(261(461)339-156(62-69-203(411)412)235(435)364-208(122(8)18-2)262(462)349-165(90-190(288)395)244(444)360-179(114-478)255(455)361-180(115-479)256(456)367-213(127(13)383)266(466)370-212(126(12)382)265(465)351-168(94-205(415)416)246(446)333-148(44-31-77-309-276(299)300)228(428)357-177(112-476)254(454)347-164(89-189(287)394)243(443)352-169(271(471)472)92-192(290)397)362-199(404)104-316-220(420)162(87-187(285)392)345-225(425)145(39-23-26-72-280)338-260(460)206(120(5)6)363-250(450)173(108-378)356-257(457)182-46-33-79-373(182)269(469)181(116-480)325-198(403)102-317-222(422)174(109-473)323-196(401)101-315-218(418)141(40-27-73-305-272(291)292)327-230(430)155(61-68-202(409)410)340-263(463)210(124(10)380)365-233(433)149(45-32-78-310-277(301)302)334-237(437)157(82-131-48-52-136(387)53-49-131)322-195(400)100-314-219(419)142(41-28-74-306-273(293)294)328-240(440)160(85-134-96-303-117-319-134)343-247(447)167(93-204(413)414)348-227(427)147(43-30-76-308-275(297)298)332-239(439)159(84-133-95-311-140-36-20-19-35-138(133)140)342-226(426)146(42-29-75-307-274(295)296)330-223(423)143(37-21-24-70-278)329-224(424)144(38-22-25-71-279)331-238(438)158(83-132-50-54-137(388)55-51-132)341-252(452)178(113-477)359-245(445)166(91-191(289)396)350-264(464)211(125(11)381)366-234(434)150(59-66-200(405)406)321-194(399)99-312-193(398)98-313-221(421)170(105-375)353-251(451)175(110-474)324-197(402)103-318-259(459)209(123(9)379)369-268(468)215(129(15)385)371-267(467)214(128(14)384)368-258(458)183-47-34-80-374(183)270(470)216(130(16)386)372-236(436)153(58-65-186(284)391)337-248(448)171(106-376)355-249(449)172(107-377)354-231(431)152(57-64-185(283)390)335-229(429)151(56-63-184(282)389)336-242(442)163(88-188(286)393)346-241(441)161(86-135-97-304-118-320-135)344-253(453)176(111-475)358-232(432)154(60-67-201(407)408)326-217(417)139(281)81-119(3)4/h19-20,35-36,48-55,95-97,117-130,139,141-183,206-216,311,375-388,473-480H,17-18,21-34,37-47,56-94,98-116,278-281H2,1-16H3,(H2,282,389)(H2,283,390)(H2,284,391)(H2,285,392)(H2,286,393)(H2,287,394)(H2,288,395)(H2,289,396)(H2,290,397)(H,303,319)(H,304,320)(H,312,398)(H,313,421)(H,314,419)(H,315,418)(H,316,420)(H,317,422)(H,318,459)(H,321,399)(H,322,400)(H,323,401)(H,324,402)(H,325,403)(H,326,417)(H,327,430)(H,328,440)(H,329,424)(H,330,423)(H,331,438)(H,332,439)(H,333,446)(H,334,437)(H,335,429)(H,336,442)(H,337,448)(H,338,460)(H,339,461)(H,340,463)(H,341,452)(H,342,426)(H,343,447)(H,344,453)(H,345,425)(H,346,441)(H,347,454)(H,348,427)(H,349,462)(H,350,464)(H,351,465)(H,352,443)(H,353,451)(H,354,431)(H,355,449)(H,356,457)(H,357,428)(H,358,432)(H,359,445)(H,360,444)(H,361,455)(H,362,404)(H,363,450)(H,364,435)(H,365,433)(H,366,434)(H,367,456)(H,368,458)(H,369,468)(H,370,466)(H,371,467)(H,372,436)(H,405,406)(H,407,408)(H,409,410)(H,411,412)(H,413,414)(H,415,416)(H,471,472)(H4,291,292,305)(H4,293,294,306)(H4,295,296,307)(H4,297,298,308)(H4,299,300,309)(H4,301,302,310)/t121-,122-,123+,124+,125+,126+,127+,128+,129+,130+,139-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,206-,207-,208-,209-,210-,211-,212-,213-,214-,215-,216-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGLZNQZEYAYBJ-QWZQWHGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CS)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC8=CN=CN8)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C277H443N97O98S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

6957 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11103-42-7, 12584-83-7 | |

| Record name | Cobrotoxin (reduced) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011103427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobrotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012584837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.